6-Isopropoxy-9-oxoxanthene-2-carboxylic acid

描述

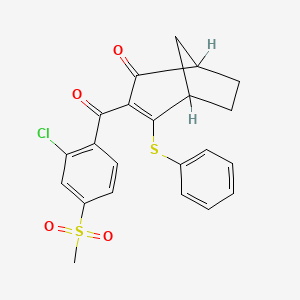

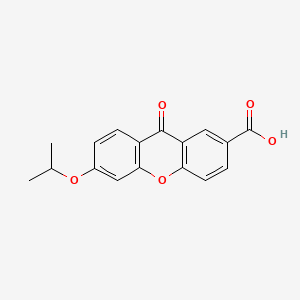

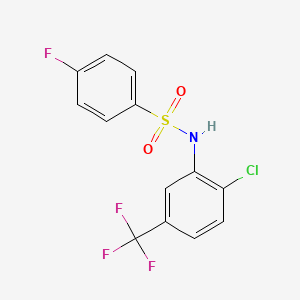

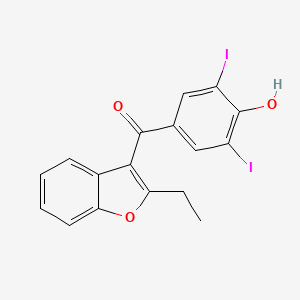

6-Isopropoxy-9-oxoxanthene-2-carboxylic acid, also known as AH 6809, is a member of xanthones . It has the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

While specific chemical reactions involving 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid are not available, it’s known that this compound has affinity for the human EP2 receptor .Physical And Chemical Properties Analysis

This compound is a crystalline solid or supercooled liquid . It has a molecular weight of 298.29 g/mol .科学研究应用

Prostanoid Receptor Antagonism

AH 6809 is known to act as an antagonist for EP (E Prostanoid) and DP (D Prostanoid) receptors . It has nearly equal affinity for the cloned human EP1, EP2, EP3-III, and DP1 receptors. This compound can block the PGE2-induced accumulation of cAMP in cells expressing the human EP2 receptor, which is crucial for understanding the role of these receptors in various physiological processes .

Cancer Research

In the context of cancer, AH 6809 has been used to study its effects on tumor angiogenesis in human prostate cancer cell lines . It inhibits the binding of PGE2 to cell membranes and the subsequent increase in cAMP levels within cells, which are important factors in cell proliferation and metastasis. This makes AH 6809 a valuable tool for researching non-small cell lung cancer cell lines and their proliferation .

Neuroscience

AH 6809 has applications in neuroscience research, particularly in studies involving overexpression of amyloid precursor protein (APP) . By acting as an EP2 antagonist, it helps in analyzing the effects of prostaglandin E2 receptor signaling on neurological conditions.

Cardiovascular Studies

This compound has been shown to act as a specific DP receptor blocker, inhibiting the anti-aggregatory activity of PGD2 in whole blood . This property is significant for cardiovascular research, especially in the study of platelet aggregation and related disorders.

Inflammation and Immunology

AH 6809 is used to explore the cyclooxygenase-2/prostaglandin E2 (COX-2/PGE2) signaling pathway in the angiogenic feedback of endothelial cells to hypoxia . This is particularly relevant in the study of inflammation and the immune response, as PGE2 plays a critical role in these processes.

Pharmacological Studies

The compound’s ability to antagonize the EP1 and EP2 receptors, without binding to the EP4 receptor, makes it a useful agent in pharmacological studies to dissect the roles of different prostanoid receptors . It helps in understanding the varied biological actions mediated by these receptors.

作用机制

Target of Action

AH 6809 primarily targets the EP and DP receptors . These receptors are part of the prostaglandin receptor family, which plays a crucial role in mediating the effects of prostaglandins, a group of physiologically active lipid compounds. AH 6809 has nearly equal affinity for the cloned human EP1, EP2, EP3-III, and DP receptors .

Mode of Action

As an antagonist of EP and DP receptors, AH 6809 inhibits the action of prostaglandins by binding to these receptors and preventing their activation . This blockade can result in changes in cellular functions that are normally regulated by prostaglandins.

Biochemical Pathways

The primary biochemical pathway affected by AH 6809 is the prostaglandin signaling pathway . By antagonizing the EP and DP receptors, AH 6809 can inhibit the production of cyclic AMP (cAMP) and interleukin-1β (IL-1β) induced by prostaglandin E2 (PGE2) and Tityus serrulatus venom (TsV) . This can lead to downstream effects such as the modulation of inflammatory responses.

Pharmacokinetics

It is known that ah 6809 is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The antagonistic action of AH 6809 on EP and DP receptors can lead to a variety of molecular and cellular effects. For instance, AH 6809 has been shown to inhibit the production of IL-1β and cAMP in macrophages . Additionally, it can antagonize the anti-aggregatory activity of prostaglandin D2 (PGD2) in whole blood .

属性

IUPAC Name |

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFFXPQJLZFABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187106 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33458-93-4 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: AH 6809 is widely recognized as an antagonist of prostaglandin E2 (PGE2) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it demonstrates affinity for EP1, EP2, and DP receptors, its selectivity for specific subtypes varies across different studies and tissues.

ANone: By antagonizing PGE2 receptors, AH 6809 can inhibit various downstream effects of PGE2, including:

- Suppression of sleep: In rat models, AH 6809 infusion into the third ventricle increased slow-wave sleep and paradoxical sleep, suggesting it counteracts the wakefulness-promoting effects of endogenous PGE2. []

- Reduction of tracheal smooth muscle contraction: AH 6809 attenuated both spontaneous tone and PGE2-elicited contraction in guinea pig trachealis, indicating involvement of EP1 receptors in these processes. []

- Alteration of cytokine release: In human airway smooth muscle cells, AH 6809 antagonized the inhibitory effect of 8-iso-PGE1 and 8-iso-PGE2 on GM-CSF output, suggesting an interaction with EP2 receptors. []

- Inhibition of cell proliferation: AH 6809 dose-dependently reduced serum-induced 3T6 fibroblast proliferation and caused an increase in the G0/G1 cell cycle population, suggesting EP1 receptor involvement in cell cycle progression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)

![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)